(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound contains an azetidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the coupling of an azetidine derivative with a trifluoromethyl-substituted phenylboronic acid. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is performed under mild conditions using a palladium catalyst, a base, and an appropriate solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, amines, alcohols, and other functionalized derivatives. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition and molecular recognition. The azetidine ring and trifluoromethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
(3-(Trifluoromethyl)phenyl)boronic acid: Lacks the azetidine ring, affecting its stability and interaction with biological targets.
(4-(Azetidin-3-yl)-3-(methyl)phenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
The presence of both the azetidine ring and the trifluoromethyl group in (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique among boronic acid derivatives. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11BF3NO2 |
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Molecular Weight |
245.01 g/mol |
IUPAC Name |
[4-(azetidin-3-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BF3NO2/c12-10(13,14)9-3-7(11(16)17)1-2-8(9)6-4-15-5-6/h1-3,6,15-17H,4-5H2 |
InChI Key |
WMIIGBRAKPSQLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CNC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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